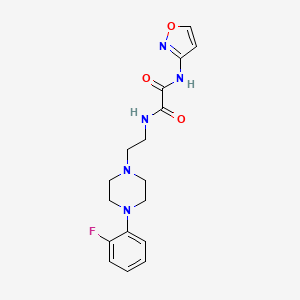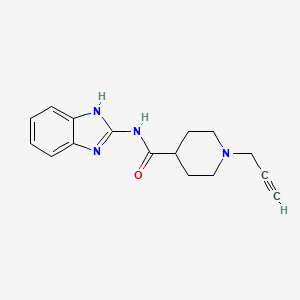
2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone is an organic compound characterized by its unique structure, which includes a trichloromethyl group and a dihydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 3,4-dihydro-2H-pyran. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive, making the compound a useful intermediate in organic synthesis. The dihydropyran ring can participate in ring-opening reactions, further expanding its utility in chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trichloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)ethanol
- 3,4-Dihydro-2H-pyran
- 2,3-Dihydro-5-methylfuran
Uniqueness
2,2,2-Trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone is unique due to its combination of a trichloromethyl group and a dihydropyran ring. This structure imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
Propiedades
IUPAC Name |
2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNGCQDVIQOYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2955566.png)
![1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2955567.png)






![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2955577.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2955579.png)
![4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline](/img/structure/B2955581.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2955584.png)
![2-(4-bromophenyl)-1-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2955585.png)

